molecular formula C10H9BrO3 B2455555 Methyl 3-bromo-5-formyl-2-methylbenzoate CAS No. 2248380-50-7

Methyl 3-bromo-5-formyl-2-methylbenzoate

Cat. No.: B2455555
CAS No.: 2248380-50-7
M. Wt: 257.083
InChI Key: YKLKVJKIMYPOFO-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-formyl-2-methylbenzoate: is an organic compound with the molecular formula C10H9BrO3. It is a derivative of benzoic acid, featuring a bromine atom, a formyl group, and a methyl ester group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination: The synthesis of Methyl 3-bromo-5-formyl-2-methylbenzoate typically begins with the bromination of 2-methylbenzoic acid

    Formylation: The next step is the formylation of the brominated intermediate. This can be achieved using a Vilsmeier-Haack reaction, where the brominated compound reacts with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

    Esterification: Finally, the formylated intermediate undergoes esterification with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 3-bromo-5-formyl-2-methylbenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The formyl group in the compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The formyl group can also be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Conversion to Methyl 3-carboxy-5-formyl-2-methylbenzoate.

    Reduction: Formation of Methyl 3-bromo-5-hydroxymethyl-2-methylbenzoate.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Methyl 3-bromo-5-formyl-2-methylbenzoate serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Potential Drug Development: The compound’s unique structure makes it a candidate for the development of new drugs, particularly those targeting specific biological pathways.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-formyl-2-methylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The bromine atom and formyl group are key functional groups that facilitate these reactions by providing sites for nucleophilic attack or electrophilic addition.

Comparison with Similar Compounds

    Methyl 3-bromo-2-methylbenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Methyl 3-formyl-2-methylbenzoate: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.

    Methyl 3-bromo-5-methylbenzoate: Lacks the formyl group, limiting its applications in oxidation and reduction reactions.

Uniqueness: Methyl 3-bromo-5-formyl-2-methylbenzoate is unique due to the presence of both a bromine atom and a formyl group on the aromatic ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

methyl 3-bromo-5-formyl-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-6-8(10(13)14-2)3-7(5-12)4-9(6)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLKVJKIMYPOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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